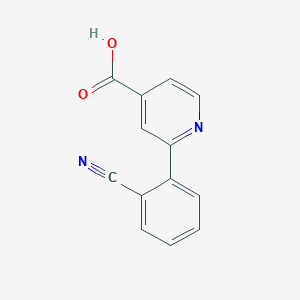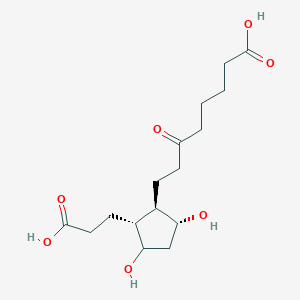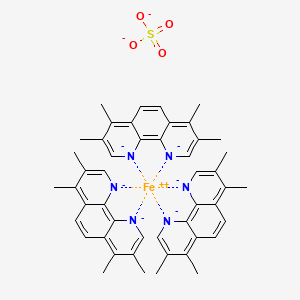
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is a coordination compound that features iron in the +2 oxidation state, coordinated with 3,4,7,8-tetramethyl-1,10-phenanthroline ligands and sulfate anions. This compound is notable for its metal-chelating properties and its applications in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate typically involves the reaction of iron(II) sulfate with 3,4,7,8-tetramethyl-1,10-phenanthroline under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, where the iron(II) ion coordinates with the phenanthroline ligand to form the desired complex. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or ethanol.
Reaction Time: Several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions and scale up production.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Solvents: Water, ethanol, or other polar solvents to facilitate reactions.
Major Products
Oxidation Products: Iron(III) complexes.
Reduction Products: Iron(II) complexes with different ligands.
Substitution Products: Complexes with substituted ligands.
Scientific Research Applications
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological systems as a metal chelator.
Medicine: Explored for its therapeutic potential in metal-related diseases.
Industry: Utilized in materials science for the development of metal-organic frameworks and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligands coordinate with the iron center, stabilizing it and facilitating various chemical reactions. The sulfate anions balance the charge and contribute to the overall stability of the complex.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline Complexes: Similar coordination compounds with different substituents on the phenanthroline ligand.
2,2’-Bipyridine Complexes: Another class of metal-chelating agents with similar coordination properties.
Ferroin: A well-known iron(II) complex with 1,10-phenanthroline used as a redox indicator.
Uniqueness
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is unique due to the specific substitution pattern on the phenanthroline ligand, which can influence its coordination chemistry and reactivity. The tetramethyl groups can enhance the stability and solubility of the complex compared to unsubstituted phenanthroline complexes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C48H48FeN6O4S-6 |
|---|---|
Molecular Weight |
860.8 g/mol |
IUPAC Name |
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate |
InChI |
InChI=1S/3C16H16N2.Fe.H2O4S/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;1-5(2,3)4/h3*5-8H,1-4H3;;(H2,1,2,3,4)/q3*-2;+2;/p-2 |
InChI Key |
QLQKDHZNLZUOGV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.[O-]S(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


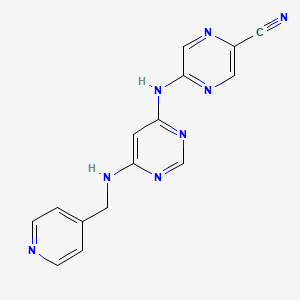
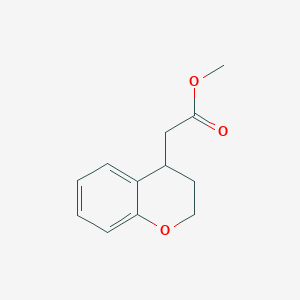

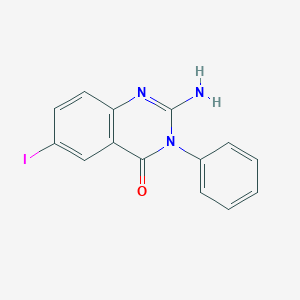
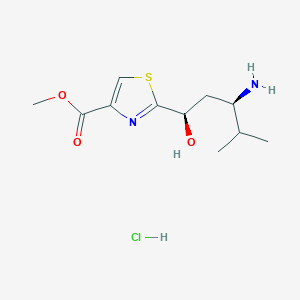
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
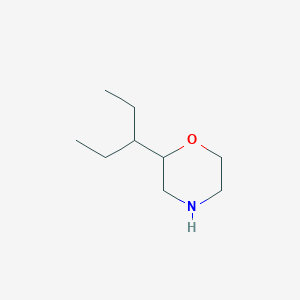
![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)

